Cas no 54927-70-7 (methyl 2-hydroxy-3-methoxypropanoate)
methyl 2-hydroxy-3-methoxypropanoate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 2-hydroxy-3-methoxy-, methyl ester
- EN300-141686
- methyl 2-hydroxy-3-methoxypropanoate
- 54927-70-7
- methyl2-hydroxy-3-methoxypropanoate
- AKOS018133012
- BS-12428
- SCHEMBL838766
- AT24811
- MFCD21953462
-
- Inchi: 1S/C5H10O4/c1-8-3-4(6)5(7)9-2/h4,6H,3H2,1-2H3
- InChI Key: RDTIMTCYHCPDEM-UHFFFAOYSA-N
- SMILES: O(C)CC(C(=O)OC)O
Computed Properties
- Exact Mass: 134.0579
- Monoisotopic Mass: 134.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8A^2
- XLogP3: -0.6
Experimental Properties
- PSA: 55.76
methyl 2-hydroxy-3-methoxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587530-10mg |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587530-50mg |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B587530-100mg |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-141686-0.05g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 0.05g |
$182.0 | 2023-06-07 | |
| Enamine | EN300-141686-0.1g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 0.1g |
$272.0 | 2023-06-07 | |
| Enamine | EN300-141686-0.25g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 0.25g |
$389.0 | 2023-06-07 | |
| Enamine | EN300-141686-0.5g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 0.5g |
$613.0 | 2023-06-07 | |
| Enamine | EN300-141686-1.0g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 1g |
$785.0 | 2023-06-07 | |
| Enamine | EN300-141686-2.5g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 2.5g |
$1539.0 | 2023-06-07 | |
| Enamine | EN300-141686-5.0g |
methyl 2-hydroxy-3-methoxypropanoate |
54927-70-7 | 95% | 5g |
$2277.0 | 2023-06-07 |
methyl 2-hydroxy-3-methoxypropanoate Suppliers
methyl 2-hydroxy-3-methoxypropanoate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on methyl 2-hydroxy-3-methoxypropanoate
Recent Advances in the Study of Methyl 2-Hydroxy-3-Methoxypropanoate (CAS: 54927-70-7)
Methyl 2-hydroxy-3-methoxypropanoate (CAS: 54927-70-7) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and potential therapeutic properties. Recent studies have explored its role in the development of novel drug candidates, particularly in the context of anti-inflammatory and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential industrial applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways for methyl 2-hydroxy-3-methoxypropanoate, emphasizing its efficiency as an intermediate in the production of chiral molecules. The researchers utilized a green chemistry approach, employing enzymatic catalysis to achieve high enantioselectivity and yield. This method not only reduces environmental impact but also enhances the scalability of the process, making it suitable for industrial applications. The study underscores the compound's importance in asymmetric synthesis, particularly for pharmaceuticals requiring precise stereochemical configurations.
In another groundbreaking study, methyl 2-hydroxy-3-methoxypropanoate was evaluated for its anti-inflammatory properties. Researchers from the University of Cambridge demonstrated that derivatives of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), utilized in vitro and in vivo models to validate these findings, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The mechanism of action appears to involve modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Furthermore, the antimicrobial potential of methyl 2-hydroxy-3-methoxypropanoate has been explored in recent research. A team from the National Institute of Health (NIH) reported in Antimicrobial Agents and Chemotherapy (2023) that this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study highlighted its synergistic effects when combined with conventional antibiotics, offering a promising strategy to combat antibiotic resistance. Structural-activity relationship (SAR) studies revealed that the hydroxy and methoxy functional groups are critical for its antimicrobial efficacy.
Industrial applications of methyl 2-hydroxy-3-methoxypropanoate have also been a focus of recent investigations. A report by the American Chemical Society (ACS) in 2024 detailed its use as a solvent and stabilizer in the formulation of biodegradable polymers. The compound's low toxicity and high biodegradability make it an attractive alternative to traditional petrochemical-derived solvents, aligning with the growing demand for sustainable materials in the pharmaceutical and cosmetic industries.
In conclusion, methyl 2-hydroxy-3-methoxypropanoate (CAS: 54927-70-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatile applications in synthesis, therapeutic potential, and industrial uses underscore its importance in advancing both scientific and industrial frontiers. Future research directions may include further optimization of its synthetic routes, exploration of additional biological activities, and development of novel derivatives with enhanced properties. The findings summarized in this brief provide a foundation for ongoing and future studies in this promising area.
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